Butane diol monoacrylate is an organic compound derived from the esterification of butanediol with acrylic acid. This compound is characterized by its bifunctional nature, possessing both a hydroxyl group and a vinyl group, which makes it a valuable intermediate in various chemical syntheses and polymerizations. It is primarily used in the production of resins, adhesives, and coatings due to its ability to undergo free radical polymerization.
The primary sources for butane diol monoacrylate include chemical manufacturers and suppliers, such as BASF and Sigma-Aldrich, which provide detailed specifications and applications for this compound. The compound can be synthesized through established chemical processes documented in patents and scientific literature.
Butane diol monoacrylate falls under the category of acrylate esters. It is classified as a monomer due to its ability to polymerize and form larger macromolecular structures when subjected to appropriate conditions. Its chemical structure allows it to participate in various chemical reactions, making it versatile in industrial applications.
The synthesis of butane diol monoacrylate typically involves the esterification of acrylic acid with 1,4-butanediol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction can be represented as follows:
The molecular formula for butane diol monoacrylate is . Its structure features a hydroxyl group (-OH) and a vinyl group (-C=C), enabling its reactivity in polymerization processes.
Butane diol monoacrylate readily undergoes several types of chemical reactions:
The reactivity of butane diol monoacrylate is influenced by factors such as temperature, concentration of initiators (in polymerization), and the presence of solvents or other reactants that may affect the reaction kinetics.
The mechanism of action for butane diol monoacrylate primarily revolves around its ability to undergo free radical polymerization:
This mechanism allows for the formation of high molecular weight polymers that exhibit desirable properties such as flexibility and durability, making them suitable for industrial applications.
Butane diol monoacrylate is utilized across several scientific and industrial domains:
Butane diol monoacrylate (BDMA) synthesis primarily proceeds via acid-catalyzed esterification of 1,4-butanediol with acrylic acid. The reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl group of 1,4-butanediol attacks the carbonyl carbon of acrylic acid, forming a tetrahedral intermediate. Protonation of the hydroxyl group enhances its nucleophilicity, while subsequent dehydration yields the monoacrylate ester [4].
Catalytic systems significantly influence reaction kinetics and product distribution:
Table 1: Catalytic Systems for BDMA Esterification
Catalyst Type | Examples | Reaction Temperature | Conversion Efficiency |
---|---|---|---|
Mineral acids | H₂SO₄, H₃PO₄ | 100–130°C | 70–80% |
Organic acids | CH₃SO₃H, p-TsOH | 90–110°C | 75–85% |
Heteropoly acids | Phosphotungstic acid | 80–100°C | 60–70% |
Metal oxides | CuZnZr, Al₂O₃ | 120–190°C | 80–91%* |
*Includes diol synthesis precursors* [1] [4] [5].
Achieving high monoester selectivity (>80%) necessitates careful parameter control:
Water removal via azeotropic distillation (e.g., using toluene or cyclohexane) shifts equilibrium toward esterification, boosting conversion by 20% [4].
Acrylic acid and BDMA readily undergo radical-initiated polymerization at >50°C. Inhibitors mitigate this by scavenging free radicals:
Table 2: Inhibitor Performance in BDMA Synthesis
Inhibitor | Effective Concentration | Temperature Limit | Mechanism | Drawbacks |
---|---|---|---|---|
Hydroquinone | 50–75 ppm | 120°C | Radical scavenging via quinone formation | Darkens product; volatile above 130°C |
Phenothiazine | 100–200 ppm | 150°C | Electron donation to radicals | Higher cost; moderate solubility |
tert-Butylcatechol | 100–300 ppm | 140°C | Sterically hindered quenching | Viscosity increase at high loads |
Inhibitor choice affects purification: HQ necessitates alkaline washes, while PTZ requires adsorption filtration [4] [8].
Direct esterification employs acrylic acid and 1,4-butanediol directly:
Transesterification involves reacting 1,4-butanediol with acrylate esters (e.g., methyl acrylate):
Table 3: Route Comparison for BDMA Synthesis
Parameter | Direct Esterification | Transesterification |
---|---|---|
Starting materials | Acrylic acid + 1,4-butanediol | Methyl acrylate + 1,4-butanediol |
Catalysts | H₂SO₄, p-TsOH | Ti(IV) alkoxides, lipases |
Byproducts | Water | Methanol |
Diester impurity | 10–15% | 25–35% |
Yield | 70–85% | 60–75% |
The direct route dominates industrially due to lower feedstock costs and emerging bio-based 1,4-butanediol (e.g., from CuFeAl-catalyzed succinic acid hydrogenation at 91.2% yield [5]). Transesterification remains niche for specialty applications requiring mild conditions [4].
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